1-(4-Methoxyphenyl)-4-methylpentan-1-one
Overview
Description
1-(4-Methoxyphenyl)-4-methylpentan-1-one, also known as 4’-Methoxyacetophenone, is an aromatic chemical compound. It has a sweet, fruity, nutty aroma, similar to vanilla . It can sometimes smell like butter or caramel . Its chemical names are based on considering the structure as either an acetyl (methyl - ketone) analog of anisole .
Synthesis Analysis
The synthesis of 1-(4-Methoxyphenyl)-4-methylpentan-1-one involves several steps. For instance, it can be prepared synthetically by Friedel-Crafts acylation of anisole with acetyl chloride . Another method involves the asymmetric bioreduction of 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)-4-methylpentan-1-one has been optimized, and its various parameters were ascertained, using Density Functional Theory .Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-methylpentan-1-one can be employed as an important precursor for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .Physical And Chemical Properties Analysis
1-(4-Methoxyphenyl)-4-methylpentan-1-one has a molar mass of 150.177 g·mol −1. It appears as white to pale yellow crystals . It has a density of 1.094 g/cm 3, a melting point of 38.2 °C, and a boiling point of 254 °C .Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of various chemicals, such as trisphenol-II derivatives. For instance, a study by Nowakowska et al. (1998) describes the attempted preparation of trisphenol-II, a compound expected to be derived from 1-(4-Methoxyphenyl)-4-methylpentan-1-one, highlighting its role in complex organic synthesis (Nowakowska, Daszkiewicz, & Kyzioł, 1998).
Development of Chiral Compounds
In a study by Fang Ling (2011), 1-(4-Methoxyphenyl)-4-methylpentan-1-one was used in the synthesis of chiral compounds, demonstrating its importance in the development of asymmetric synthesis techniques (Fang, 2011).
Crystal Structure Analysis
The compound has been employed in studies involving crystallography. For example, research by Khalid et al. (2020) used it in the preparation of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, and their crystal structures were analyzed, showcasing its application in crystallographic research (Khalid et al., 2020).
Analytical Chemistry
Routine Analysis in Wine
Dagan et al. (2014) developed a method for the analysis of 4-mercapto-4-methylpentan-2-one in wine, illustrating the role of similar compounds in analytical chemistry, particularly in food and beverage analysis (Dagan, Reillon, Roland, & Schneider, 2014).
Nucleophilic Substitution and Elimination Reactions
Toteva and Richard (1996) investigated the nucleophilic substitution and elimination reactions at tertiary carbon using 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives, indicating the compound's relevance in studying reaction mechanisms in organic chemistry (Toteva & Richard, 1996).
Safety And Hazards
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-methylpentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)4-9-13(14)11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJALKPADMQRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461230 | |
Record name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-methylpentan-1-one | |
CAS RN |
21550-01-6 | |
Record name | 1-(4-Methoxyphenyl)-4-methyl-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21550-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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